2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21N7O4S2 and its molecular weight is 499.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the dopamine D3 receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that are primarily found in the brain. They play a crucial role in the functioning of the central nervous system, particularly in the regulation of cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.
Mode of Action
The compound acts as a modulator of dopamine D3 receptors It binds to these receptors with high affinity and selectivity, thereby influencing the activity of dopamine, which is a key neurotransmitter in the brain
Properties
IUPAC Name |
2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4S2/c1-13-10-17(26-31-13)22-18(29)12-33-21-24-23-20(34-21)28-8-6-27(7-9-28)19(30)11-15-14-4-2-3-5-16(14)32-25-15/h2-5,10H,6-9,11-12H2,1H3,(H,22,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSLWQEFZMLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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